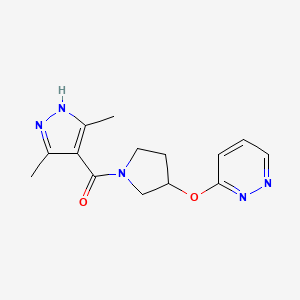
(3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone: is a complex organic compound featuring a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a pyridazine ring attached via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine precursors. One common synthetic route includes the following steps:
Formation of 3,5-dimethyl-1H-pyrazol-4-yl moiety: : This can be achieved by reacting appropriate precursors such as hydrazine and a diketone under acidic conditions.
Introduction of the pyridazine ring: : The pyridazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridazine is replaced by the pyrazole derivative.
Formation of the final compound: : The final step involves the reaction of the pyrazole derivative with a pyrrolidin-1-yl derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: : Nucleophilic substitution reactions can be employed to replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in preliminary studies, showing potential as a plant growth stimulant.
Medicine: : Research is ongoing to determine its potential therapeutic uses, including its effects on various biological pathways.
Industry: : Its unique chemical structure makes it a candidate for use in advanced materials and chemical processes.
作用機序
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing enzyme activity or cellular signaling processes.
類似化合物との比較
This compound is unique due to its specific structural features, including the combination of pyrazole and pyridazine rings. Similar compounds include:
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one: : This compound shares a similar pyrazole-pyridazine structure but differs in the presence of a piperidine ring instead of a pyrrolidine ring.
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: : This compound also features a pyrazole-pyridazine combination but includes a thioacetohydrazide group[_{{{CITATION{{{_3{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ....
These compounds have been studied for their biological activities, but the specific effects and applications can vary based on their structural differences.
特性
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9-13(10(2)17-16-9)14(20)19-7-5-11(8-19)21-12-4-3-6-15-18-12/h3-4,6,11H,5,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWIJPDANVUZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














